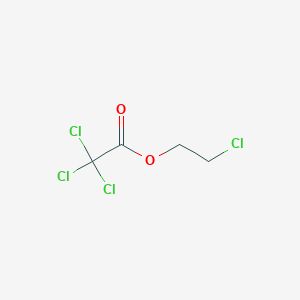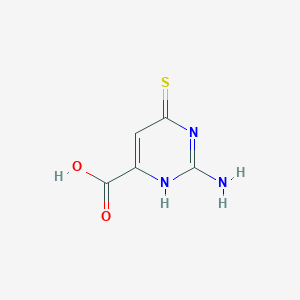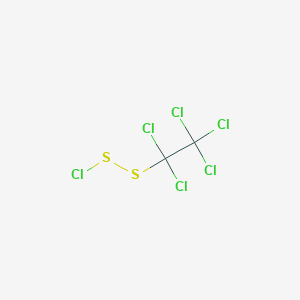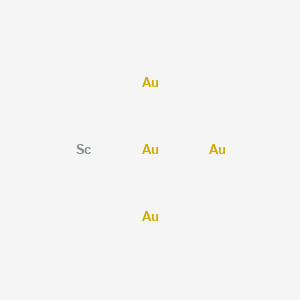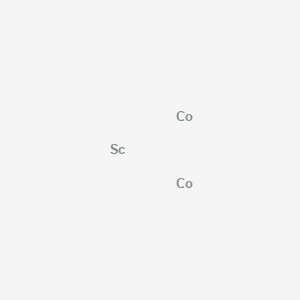
Cobalt;scandium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt and scandium are transition metals with unique properties that make their compounds of significant interest in various fields. Cobalt is known for its ferromagnetic properties, high melting point, and ability to form complex compounds . Scandium, on the other hand, is a rare earth element with a high melting point and unique chemical properties . The combination of cobalt and scandium in a compound can result in materials with novel properties and applications.
Vorbereitungsmethoden
The synthesis of cobalt and scandium compounds can be achieved through various methods. Common synthetic routes include:
Solid-State Reaction: This involves mixing cobalt and scandium oxides or salts and heating them at high temperatures to form the desired compound.
Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to obtain the final product.
Chemical Vapor Deposition (CVD): This technique involves the deposition of cobalt and scandium from their gaseous precursors onto a substrate to form thin films.
Industrial production methods often involve the reduction of cobalt and scandium ores followed by purification and alloying processes to obtain the desired compound .
Analyse Chemischer Reaktionen
Cobalt and scandium compounds undergo various chemical reactions, including:
Oxidation: Cobalt and scandium can form oxides when exposed to oxygen.
Reduction: These compounds can be reduced using hydrogen or other reducing agents to form the respective metals.
Common reagents used in these reactions include oxygen, hydrogen, and halogens. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Cobalt and scandium compounds have a wide range of scientific research applications:
Biology: Cobalt compounds are used in vitamin B12 synthesis, while scandium compounds are used in biological imaging
Medicine: Cobalt complexes are being studied for their anticancer properties, while scandium compounds are used in radiopharmaceuticals for cancer treatment
Industry: Cobalt and scandium compounds are used in the production of high-strength alloys, batteries, and electronic devices
Wirkmechanismus
The mechanism of action of cobalt and scandium compounds varies depending on their application:
Vergleich Mit ähnlichen Verbindungen
Cobalt and scandium compounds can be compared with other transition metal and rare earth element compounds:
Cobalt vs. Iron: Both cobalt and iron are ferromagnetic, but cobalt has a higher melting point and better corrosion resistance.
Scandium vs. Yttrium: Scandium and yttrium are both rare earth elements, but scandium has a smaller ionic radius and higher melting point.
Cobalt vs. Nickel: Cobalt and nickel have similar chemical properties, but cobalt is more resistant to oxidation and has higher magnetic strength.
These comparisons highlight the unique properties of cobalt and scandium compounds, making them valuable in various applications.
Eigenschaften
CAS-Nummer |
12017-41-3 |
|---|---|
Molekularformel |
Co2Sc |
Molekulargewicht |
162.82230 g/mol |
IUPAC-Name |
cobalt;scandium |
InChI |
InChI=1S/2Co.Sc |
InChI-Schlüssel |
VZJBQPISBGCLPR-UHFFFAOYSA-N |
Kanonische SMILES |
[Sc].[Co].[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


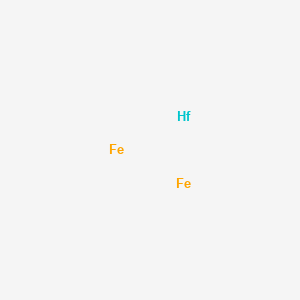
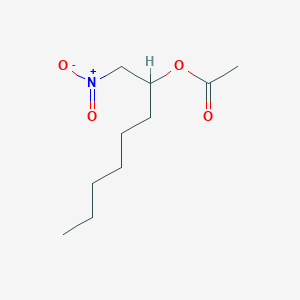
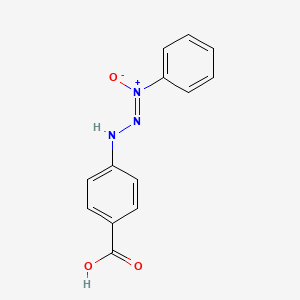

![6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14729821.png)
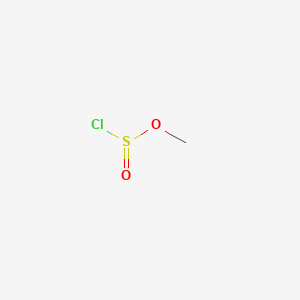
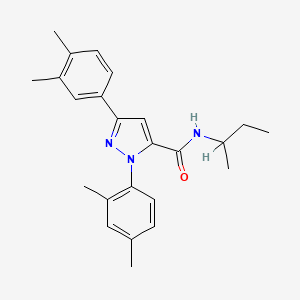
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2'-methyl-](/img/structure/B14729844.png)
![n-[(2-Chlorophenyl)carbamoyl]octadecanamide](/img/structure/B14729852.png)
